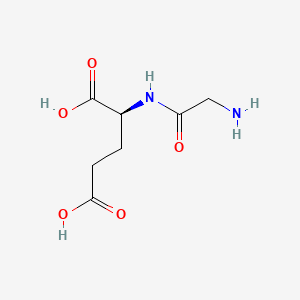

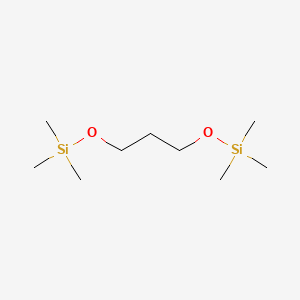

3,7-二氧杂-2,8-二硅烷壬烷,2,2,8,8-四甲基-

描述

Tetrakis(di-tert-butylmethylsilyl)distannene and its Anion Radical

The synthesis of Tetrakis(di-tert-butylmethylsilyl)distannene was achieved through a coupling reaction involving tBu2MeSiNa and SnCl2-diox in THF, resulting in the formation of dark-green crystals. The molecular structure analysis revealed the presence of the shortest Sn=Sn double bond recorded among acyclic distannenes, with a length of 2.6683(10) Å. The geometry around the tin atoms was found to be almost planar, and the Sn=Sn double bond was highly twisted. Chemical reactions analysis indicated that the distannene did not dissociate into stannylenes in either solid state or solution, as evidenced by the production of 1,2-dichlorodistannane upon reaction with CCl4. Furthermore, the one-electron reduction of the distannene with potassium yielded a stable distannene anion radical, which was characterized by X-ray crystallography and ESR spectroscopy, marking it as a stable ion radical of the heavy alkene analogues .

Functional Polysiloxanes and Reactions with Amino Compounds

The study on functional polysiloxanes involved the reaction of 1,3-bis(3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane with aromatic amino compounds, specifically aniline and p-aminobenzoic acid. The research focused on the influence of reaction conditions on the structure of the resulting compounds. Although the specific details of the physical and chemical properties of the synthesized organofunctional disiloxanes were not provided, the study implies that the reaction conditions play a significant role in determining the structure of the compounds formed .

Digermene and Disilene Chemistry

The unexpected reaction of tetrakis[di-tert-butyl(methyl)silyl]disilagermirenes with GeCl2.dioxane led to the quantitative formation of a novel compound, trans-1,2-dichloro-1,2,3,4-tetrakis[di-tert-butyl(methyl)silyl]-3Delta-1,2,3,4-disiladigermetene. This compound is notable for being the first cyclotetrametallene containing two different heavier group 14 elements and the first digermene incorporated into a four-membered ring. Additionally, a compound with a Ge=Sn double bond was synthesized through a similar reaction with SnCl2.dioxane. The molecular structure analysis of these compounds, particularly the folded four-membered ring skeleton and the long Ge=Ge double bond, was determined by X-ray crystallography. The study also discussed the structural peculiarities and the potential mechanism of formation for these compounds .

科学研究应用

合成和化学反应

- 1,2-双(1-重氮-2-氧代烷基)-1,1,2,2-四甲基二硅烷,包括 3,7-二氧杂-2,8-二硅烷壬烷的变体,已被合成并用于探索紫外光或过渡金属催化剂诱导分解的研究,导致重排的卡宾衍生产物 (Maas 和 Fronda,1990)。

- 已经对各种 1,3-二氧杂-2-硅环烷烃进行了晶体结构分析,提供了对它们的分子结构以及与水和其他物质的潜在反应的见解 (Hanson、Mcculloch 和 Mcinnes,1986)。

有机硅化合物

- 已经对与 3,7-二氧杂-2,8-二硅烷壬烷相关的 1,1,2,2-四甲基-3,4,5,6-四苯基-1,2-二硅杂-3,4-环己二烯进行了研究,特别关注其与单线态氧的反应性和 Si-Si 键的氧化 (中平和樱井,1973)。

- 已经进行了二官能有机氧杂硅环烷烃合成的研究,涉及 2,8-二硅烷壬烷及其衍生物等化合物,以了解它们的化学性质和潜在应用 (Chizhova 等人,2000)。

硅基药物和气味剂

- 使用 4,4,5,5-四甲基-2-(3,5,5,8,8-五甲基-5,8-二硅杂-5,6,7,8-四氢-2-萘基)-1,3,2-二氧杂硼烷等构件开发硅基药物和气味剂,展示了这些硅基化合物的潜在药物和感官应用 (Büttner、Nätscher、Burschka 和 Tacke,2007)。

聚合物科学和材料工程

- 在聚合物科学中,3,7-二氧杂-2,8-二硅烷壬烷衍生物用于高级电子封装的环氧固化体系中。这些化合物可以有效降低环氧体系的粘度并改善其机械性能 (Li 和 Xie,2009)。

- 已经探索了由四乙氧基硅烷和乙醇体系合成聚硅氧烷,突出了线性低聚硅氧烷的形成和制造新型硅氧烷材料的潜力 (Sugahara 等人,1992)。

抗疟疾活性

- 对甲基取代二螺-1,2,4,5-四氧杂环烷的研究,其在结构上与 3,7-二氧杂-2,8-二硅烷壬烷相关,揭示了对疟疾活性的见解,强调了结构特征对药物应用的重要性 (Mccullough 等人,2000)。

属性

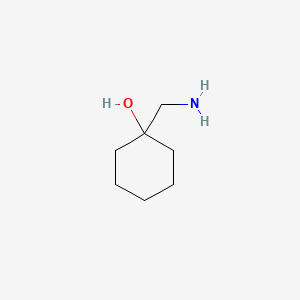

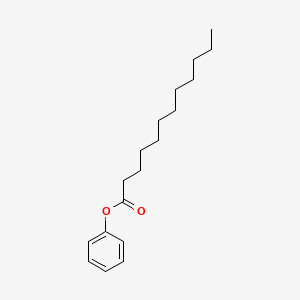

IUPAC Name |

trimethyl(3-trimethylsilyloxypropoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H24O2Si2/c1-12(2,3)10-8-7-9-11-13(4,5)6/h7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWHYMKOUICVFHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OCCCO[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H24O2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50170560 | |

| Record name | 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl- | |

CAS RN |

17887-80-8 | |

| Record name | 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017887808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Bis(trimethylsilyloxy)propane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

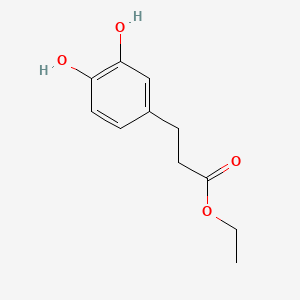

Q1: What is the role of 1,3-bis(trimethylsilyloxy)propane in the synthesis of (+)-duocarmycin SA?

A: 1,3-Bis(trimethylsilyloxy)propane, also known as 3,7-Dioxa-2,8- disilanonane, 2,2,8,8-tetramethyl-, was investigated as a reagent in the acetalization of hydroxyindoles during the asymmetric total synthesis of (+)-duocarmycin SA. [] The researchers explored different acetalization conditions, and while the specific reaction using 1,3-bis(trimethylsilyloxy)propane wasn't selected for the final synthetic route, it demonstrably yielded the desired alkoxyindole derivative. This highlights the compound's potential utility in protecting group chemistry for complex molecule synthesis.

Q2: Aside from its use in organic synthesis, has 1,3-bis(trimethylsilyloxy)propane been identified in other contexts?

A: Yes, interestingly, 1,3-bis(trimethylsilyloxy)propane was identified as a major component (25.17%) in the bark extract of Juglans regia L., commonly known as the English walnut. [] This finding suggests a potential natural occurrence of the compound and warrants further investigation into its biological significance within the plant.

Q3: Are there alternative reagents to 1,3-bis(trimethylsilyloxy)propane for acetalization reactions in similar synthetic contexts?

A: Yes, the research on (+)-duocarmycin SA synthesis also explored 2-ethyl-2-methyl-1,3-dioxane in combination with boron trifluoride etherate as an alternative acetalization method. [] This method proved successful and was ultimately chosen for the final synthetic route. This highlights the availability of alternative reagents and the importance of evaluating reaction conditions for optimal yield and selectivity in complex molecule synthesis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。